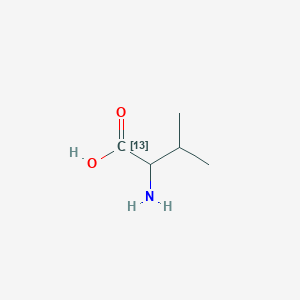

DL-Valine-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436827 | |

| Record name | DL-Valine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152840-81-8 | |

| Record name | DL-Valine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isotopic Tracers in Advanced Biochemical and Biomedical Research

Chemical Synthesis Approaches

The most established and widely utilized method for synthesizing DL-Valine is the Strecker synthesis. This reaction provides a straightforward and efficient pathway to racemic α-amino acids from simple precursors. To produce DL-Valine-1-13C, a modified Strecker reaction is employed, starting with isobutyraldehyde (B47883).

The key steps are as follows:

Reaction of Isobutyraldehyde: The synthesis begins with isobutyraldehyde, which reacts with ammonia (B1221849) (NH₃) to form an intermediate imine.

Nucleophilic Addition of Labeled Cyanide: The crucial isotopic labeling step involves the nucleophilic addition of a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN), to the imine. This reaction forms an α-aminonitrile, 2-amino-3-methylbutanenitrile, with the ¹³C label incorporated as the nitrile carbon.

Hydrolysis: The resulting α-aminonitrile undergoes hydrolysis, typically under acidic or basic conditions. This process converts the ¹³C-nitrile group into a ¹³C-carboxylic acid group, yielding the final product, this compound. eurisotop.commedchemexpress.com

A systematic investigation of the standard Strecker method for unlabeled DL-valine, starting from isobutyraldehyde, has confirmed it to be a convenient and high-yield procedure for laboratory-scale preparation. eurisotop.com The adaptation of this method using a labeled cyanide source is a common strategy for producing C1-labeled amino acids. medchemexpress.com Another approach involves the reaction of ammonia with α-bromoisovaleric acid, where the starting bromo-acid would need to be synthesized with a ¹³C-labeled carboxyl group. chemicalbook.com

Enzymatic and Chemo-enzymatic Methods

Chemo-enzymatic methods offer an alternative route that combines chemical synthesis with the high selectivity of biological catalysts. These methods can provide better control over reaction conditions.

A common chemo-enzymatic strategy for producing racemic amino acids involves a hydantoin (B18101) intermediate. chemicalbook.comarctomsci.com

Chemical Synthesis of Labeled Hydantoin: First, a ¹³C-labeled hydantoin derivative, 5-isopropylhydantoin-4-¹³C, is synthesized chemically. This can be achieved by reacting isobutyraldehyde with ¹³C-labeled potassium cyanide and ammonium (B1175870) carbonate.

Enzymatic Hydrolysis: The resulting labeled hydantoin is then subjected to enzymatic hydrolysis. A bienzymatic system, often from microorganisms like Agrobacterium radiobacter, containing both a hydantoinase and a carbamoylase can be used. arctomsci.com The hydantoinase opens the hydantoin ring to form an N-carbamoyl-valine intermediate, which is then hydrolyzed by the N-carbamoyl-D-amino acid amidohydrolase to yield the final amino acid. arctomsci.com If the enzymes used are not stereoselective, or if a racemase is present, the process will yield the DL-racemic mixture.

While many enzymatic syntheses are designed for stereospecific production of L- or D-amino acids, the use of racemic intermediates or non-selective enzymes can be tailored to produce this compound. isotope.com

Synthesis and Isotopic Labeling Strategies for Dl Valine 1 13c

Production and Availability of DL-Valine (1-13C) for Research

DL-Valine-1-13C is commercially available from several specialized chemical suppliers that produce stable isotope-labeled compounds for research purposes. These products are essential for studies in metabolic flux analysis, proteomics, and as internal standards for clinical mass spectrometry. medchemexpress.comshoko-sc.co.jpresearchgate.net The compound is typically sold as a solid crystalline powder with high isotopic and chemical purity.

Key suppliers include Sigma-Aldrich (Merck), Cambridge Isotope Laboratories, Inc. (and its subsidiary Eurisotop), and BOC Sciences, among others. eurisotop.comshoko-sc.co.jpscientificlabs.co.uk The products are generally intended for research use only. The availability from multiple sources ensures its accessibility for the scientific community.

Below is a table summarizing representative commercial offerings for this compound.

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | CAS Number |

| Sigma-Aldrich (Merck) | 485594 | 99 atom % ¹³C | ≥98% (TLC) | 152840-81-8 |

| Cambridge Isotope Labs | CLM-166 | 99% | 98% | 152840-81-8 |

| Eurisotop | CLM-166-PK | 99% | 98% | 152840-81-8 |

| BOC Sciences | Not Specified | Not Specified | 152840-81-8 | |

| Arctom Scientific | AAB-AA00ACOW | Not Specified | Not Specified | 152840-81-8 |

| Creative Peptides | L-Iso-0656 | Not Specified | Not Specified | 152840-81-8 |

Advanced Analytical Techniques for Dl Valine 1 13c Tracing

Mass Spectrometry (MS)-Based Approaches for Isotopic Enrichment Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for tracking stable isotope tracers like DL-Valine-1-13C. cuni.cz It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation between the naturally abundant (light) and the 13C-labeled (heavy) forms of molecules. wiley-vch.de This capability is fundamental to a range of quantitative and qualitative analyses in life sciences.

Isotope-Dilution Mass Spectrometry (IDMS) for Quantitative Metabolite Analysis

Isotope-Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying metabolites. The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to a sample. nih.gov This labeled compound serves as an internal standard that behaves identically to the endogenous (unlabeled) analyte during sample preparation and analysis. ckisotopes.com By measuring the ratio of the labeled to the unlabeled analyte using mass spectrometry, the precise concentration of the endogenous analyte can be determined, correcting for any sample loss during processing. nih.govacs.org The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis in mass spectrometry due to the improved precision and accuracy it provides. ckisotopes.comnih.gov

| Principle of Isotope-Dilution Mass Spectrometry (IDMS) |

| Step 1: Spiking |

| A known quantity of the isotopically labeled internal standard (e.g., this compound) is added to the biological sample containing the endogenous (unlabeled) analyte. |

| Step 2: Homogenization |

| The labeled standard and the unlabeled analyte are allowed to equilibrate within the sample matrix. |

| Step 3: Sample Preparation |

| The sample undergoes extraction, purification, and derivatization (if necessary) to prepare it for MS analysis. The labeled standard experiences the same processing as the unlabeled analyte, correcting for any procedural losses. |

| Step 4: Mass Spectrometry Analysis |

| The sample is introduced into the mass spectrometer, and the instrument measures the signal intensities of both the labeled and unlabeled forms of the analyte. |

| Step 5: Quantification |

| The concentration of the unlabeled analyte is calculated based on the known amount of the added labeled standard and the measured ratio of the two forms. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Platforms

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful platforms for the analysis of amino acids, including valine and its isotopically labeled forms. otsuka.co.jp These techniques couple a chromatographic separation step with mass spectrometric detection, providing both retention time and mass-to-charge ratio information for enhanced specificity and sensitivity. buchem.com

LC-MS is particularly well-suited for the analysis of a wide range of biomolecules, including non-volatile and thermally labile compounds like amino acids, in their native or derivatized forms. semanticscholar.org Hydrophilic interaction chromatography (HILIC) is one of the separation modes that can be employed for better retention of polar compounds like amino acids. nih.gov

GC-MS typically requires the derivatization of amino acids to make them volatile enough for gas-phase separation. nih.govmassbank.eu A common derivatization procedure involves converting the amino acids into more volatile esters. nih.gov GC-MS can offer high chromatographic resolution, which is beneficial for separating isomeric amino acids. nih.gov The choice between LC-MS and GC-MS often depends on the specific requirements of the study, such as the complexity of the sample and the desired throughput. oup.com

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle of Separation | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. semanticscholar.org | Requires analytes to be volatile and thermally stable, often necessitating derivatization for amino acids. nih.gov |

| Derivatization | May or may not be required, depending on the specific application and desired sensitivity. semanticscholar.org | Generally required for amino acids to increase their volatility. nih.gov |

| Application to this compound | Allows for the direct analysis of this compound and its metabolites in biological fluids with minimal sample preparation. nih.gov | Used for the analysis of this compound after derivatization, providing high-resolution separation from other amino acids. nih.govoup.com |

Tandem Mass Spectrometry (MS/MS) for Peptide Identification and Quantification

Tandem Mass Spectrometry (MS/MS) is a technique where two stages of mass analysis are used in sequence to increase the specificity of detection and to enable structural elucidation. thermofisher.com In a typical proteomics workflow, proteins are first digested into smaller peptides. nih.gov These peptides are then ionized and subjected to the first stage of mass analysis (MS1), where a specific peptide ion (precursor ion) is selected. This selected ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in the second stage of mass analysis (MS2). thermofisher.comnih.gov

The fragmentation pattern is characteristic of the peptide's amino acid sequence, allowing for its identification. ethz.ch When a peptide contains this compound, the mass of the precursor ion and any fragment ions containing the labeled valine will be shifted by one Dalton (Da) compared to the unlabeled peptide. capes.gov.br This mass difference allows for the differentiation and quantification of labeled versus unlabeled peptides in a sample. nih.gov

| MS/MS Fragmentation of a Peptide Containing this compound |

| Peptide Selection (MS1) |

| A peptide containing this compound is selected based on its specific mass-to-charge ratio. This ratio will be slightly higher than that of its unlabeled counterpart. |

| Fragmentation (CID) |

| The selected peptide ion is fragmented, typically at the peptide bonds, generating a series of b- and y-ions. |

| Fragment Ion Analysis (MS2) |

| The masses of the fragment ions are measured. Fragments that retain the this compound residue will exhibit a +1 Da mass shift compared to the corresponding fragments from the unlabeled peptide. |

| Peptide Identification |

| The fragmentation pattern is compared against theoretical spectra from protein sequence databases to identify the peptide. wiley-vch.de The presence of the mass-shifted fragments confirms the incorporation of this compound. |

| Quantification |

| The relative intensities of the mass-shifted and non-shifted fragment ions can be used to determine the relative abundance of the labeled and unlabeled peptides. |

Quantitative Proteomics Methodologies Utilizing Stable Isotopes

Quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample. nih.gov The use of stable isotopes, such as in this compound, is a powerful strategy for achieving accurate and reproducible quantification. buchem.com These methods rely on the principle of introducing a "heavy" isotope-labeled version of a peptide or protein as an internal standard, which can be distinguished from the "light" natural abundance version by mass spectrometry. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique used for in vivo quantitative proteomics. wiley-vch.de In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of a specific amino acid. rug.nl One population is grown in "light" medium containing the natural abundance amino acid (e.g., 12C-valine), while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid, such as L-Valine-1-13C (the L-isomer is used in protein synthesis). rug.nlmedchemexpress.com

Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. nih.gov The two cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and digested. The resulting peptides are analyzed by LC-MS/MS. Since chemically identical "light" and "heavy" peptides co-elute, their relative abundance can be accurately determined by comparing the signal intensities of the peptide pairs in the mass spectrum. nih.gov

| SILAC Workflow Using L-Valine-1-13C |

| 1. Cell Culture |

| Two populations of cells are cultured. One in "light" medium with unlabeled L-valine, and the other in "heavy" medium with L-Valine-1-13C. |

| 2. Experimental Treatment |

| The two cell populations are subjected to different experimental conditions (e.g., control vs. drug treatment). |

| 3. Cell Lysis and Protein Digestion |

| The "light" and "heavy" cell populations are combined, and the proteins are extracted and enzymatically digested into peptides. |

| 4. LC-MS/MS Analysis |

| The peptide mixture is analyzed by LC-MS/MS. "Light" and "heavy" peptide pairs are detected with a specific mass difference corresponding to the incorporated isotope. |

| 5. Data Analysis |

| The ratio of the signal intensities of the "heavy" to "light" peptide pairs is calculated to determine the relative abundance of the corresponding protein between the two experimental conditions. |

Isotope-Coded Affinity Tags (ICAT) is a chemical labeling method for quantitative proteomics that targets cysteine residues in proteins. wiley-vch.de The ICAT reagent consists of three parts: a reactive group that specifically binds to the thiol group of cysteine, a linker region that is isotopically labeled, and an affinity tag (such as biotin) for purification. thermofisher.com

In a typical ICAT experiment, two protein samples are labeled with either the "light" (containing 12C) or "heavy" (containing 13C) version of the ICAT reagent. buchem.com After labeling, the samples are combined, digested, and the cysteine-containing peptides are selectively enriched using the affinity tag. thermofisher.com The enriched peptides are then analyzed by LC-MS/MS. The relative abundance of the proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. rug.nl While this compound is not directly used in the ICAT reagent itself, the principle of using 13C for mass differentiation is the same. The development of ICAT reagents using 13C instead of deuterium (B1214612) was a significant improvement as it avoids the chromatographic separation issues sometimes observed with deuterium-labeled compounds. thermofisher.com

| ICAT Workflow |

| 1. Protein Labeling |

| Two protein samples are separately labeled with the "light" and "heavy" ICAT reagents, which target cysteine residues. |

| 2. Sample Combination and Digestion |

| The labeled protein samples are combined and enzymatically digested into peptides. |

| 3. Affinity Purification |

| The ICAT-labeled (cysteine-containing) peptides are selectively isolated from the complex peptide mixture using the affinity tag (e.g., biotin-streptavidin). |

| 4. LC-MS/MS Analysis |

| The enriched, labeled peptides are analyzed by LC-MS/MS. |

| 5. Data Analysis |

| The relative quantification of proteins is achieved by comparing the peak intensities of the "light" and "heavy" peptide pairs. |

Isobaric Tagging Techniques (e.g., TMT)

Isobaric tagging techniques, such as Tandem Mass Tags (TMT), are powerful tools for relative protein quantification in proteomics. thermofisher.com These methods utilize a set of isobaric reagents that have the same nominal mass and chemical structure, composed of a reactive group, a spacer arm (mass normalizer), and a mass reporter. thermofisher.com In a typical TMT experiment, different samples are individually labeled with a specific isobaric tag. wisc.edu After labeling, the samples are combined and analyzed together by tandem mass spectrometry (MS/MS).

While this compound itself is not a direct component of TMT reagents, its prior incorporation into proteins through metabolic labeling can be combined with isobaric tagging workflows. This dual-labeling strategy can provide an additional layer of information, allowing for the tracking of specific carbon atoms from valine into newly synthesized proteins, which are then quantified using TMT. The TMT tags themselves contain stable isotopes, such as 13C and 15N, strategically placed in the reporter and mass normalizer regions to create multiple, distinguishable reporter ions upon fragmentation in the mass spectrometer. thermofisher.comnih.gov This allows for the simultaneous analysis of multiple samples, increasing throughput and statistical power. nih.gov

| Feature | Description |

| Principle | Set of isobaric tags with identical mass and structure but different isotopic compositions in the reporter group. |

| Workflow | Individual samples are labeled, combined, and analyzed by MS/MS. Fragmentation releases reporter ions of different masses for quantification. |

| Application with this compound | Can be used in conjunction with metabolic labeling to track the incorporation of the 13C label from valine into proteins that are subsequently quantified using TMT. |

| Advantages | High multiplexing capability (up to 35 samples), increased throughput, and robust relative quantification. thermofisher.com |

Dual Stable Isotope Coding for Quantitative Serum Proteomics

Dual stable isotope coding (DSIC) is a quantitative proteomic strategy designed to increase the yield of quantified proteins from complex samples like serum. nih.gov This technique involves the sequential labeling of two different amino acid residues within intact proteins using reagents with and without stable isotopes. A common approach is to first label cysteine residues with acrylamide (B121943) and then lysine (B10760008) residues with succinic anhydride. nih.gov One sample is labeled with the "light" (e.g., 12C) versions of the reagents, while the other is labeled with the "heavy" (e.g., 13C) counterparts. nih.gov

The use of this compound as a metabolic label can precede the DSIC chemical labeling. In this scenario, the biological system would first incorporate this compound into its proteins. Subsequently, the extracted proteins from control and experimental groups would be subjected to the DSIC protocol. This combined approach allows for the investigation of both the metabolic fate of valine and the relative abundance of a wide range of proteins in the serum. The DSIC method has been shown to achieve high labeling efficiency, with reported rates of 100% for cysteine labeling with acrylamide and 98% for lysine labeling with succinic anhydride. nih.gov

| Parameter | Finding | Reference |

| Labeling Efficiency (Cysteine) | 100% with acrylamide | nih.gov |

| Labeling Efficiency (Lysine) | 98% with succinic anhydride | nih.gov |

| Identified Proteins (Single Labeling) | 165 | nih.gov |

| Quantified Proteins (Single Labeling) | 104 | nih.gov |

| Identified Proteins (DSIC) | 185 | nih.gov |

| Quantified Proteins (DSIC) | 174 | nih.gov |

Isotopic Ratio Outlier Analysis (IROA) for Compound Identification and Quantitation

Isotopic Ratio Outlier Analysis (IROA) is a metabolomics technique that utilizes stable isotope labeling to distinguish biological signals from analytical noise and artifacts. sciex.comthermoscientific.com In a typical IROA experiment, two populations of cells or organisms are grown in media containing either a low (e.g., 5%) or high (e.g., 95%) enrichment of 13C-labeled nutrients. thermoscientific.comotsuka.co.jp This results in unique isotopic patterns for all metabolites. When the samples are mixed and analyzed by mass spectrometry, the resulting spectra show characteristic peak doublets for each metabolite, with a predictable mass difference and intensity ratio corresponding to the number of carbon atoms in the molecule. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. It is particularly well-suited for tracing isotopic labels like the 13C in this compound.

13C NMR for Carbon Framework Elucidation

13C NMR spectroscopy directly probes the carbon backbone of molecules. acs.org The chemical shift of a 13C nucleus is highly sensitive to its local chemical environment, providing a unique fingerprint for each carbon atom in a molecule. researchgate.netwisc.edu When this compound is incorporated into metabolites or proteins, the labeled carbonyl carbon will produce a significantly enhanced signal in the 13C NMR spectrum. This allows for the direct observation of the metabolic fate of the valine's carboxyl group.

The large chemical shift dispersion of 13C NMR (typically 0-220 ppm) compared to proton (1H) NMR reduces spectral overlap, making it easier to identify individual resonances even in complex mixtures. acs.org However, the low natural abundance (1.1%) and lower gyromagnetic ratio of 13C result in inherently lower sensitivity compared to 1H NMR. acs.orgwikipedia.org The use of 13C-labeled substrates like this compound effectively overcomes this limitation for the labeled site.

Solid-State NMR for Protein Structure and Dynamics Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of non-crystalline and immobile samples, such as large protein aggregates, membrane proteins, and amyloid fibrils. scirp.orgmarioschubert.ch By using specifically labeled amino acids like this compound, researchers can probe specific sites within a protein.

In ssNMR, the 13C chemical shifts of the carbonyl carbon (C'), alpha-carbon (Cα), and beta-carbon (Cβ) are sensitive to the protein's secondary structure. scirp.orgpnas.org For instance, the 13C chemical shift of a carbonyl carbon can distinguish between α-helical and β-sheet conformations. scirp.org Studies have utilized 13C-labeled valine to analyze the conformation and dynamics of transmembrane helices in proteins like bacteriorhodopsin. nih.gov By measuring distances between the labeled 13C nucleus and other nuclei (e.g., another 13C or a 15N), ssNMR can provide distance restraints that are crucial for determining the three-dimensional structure of proteins. marioschubert.ch

| Amino Acid Site | Secondary Structure | Typical 13C Chemical Shift (ppm) |

| Carbonyl (C') | α-helix | ~176 |

| Carbonyl (C') | β-sheet | ~172 |

| Carbonyl (C') | Random Coil | ~172 |

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for In Vivo Metabolic Monitoring

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge imaging technique that dramatically enhances the sensitivity of 13C NMR, enabling real-time, in vivo monitoring of metabolic pathways. mdpi.comnih.gov The technique involves a process called dynamic nuclear polarization (DNP), which increases the polarization of the 13C nuclei by several orders of magnitude compared to the thermal equilibrium state. ucsf.edu

While [1-13C]pyruvate is the most commonly used hyperpolarized agent, the principles can be extended to other 13C-labeled molecules, including amino acids like valine. nih.govnih.gov After hyperpolarization, the labeled this compound could be injected, and its metabolic conversion into other molecules could be tracked non-invasively within a living organism using a modified MRI scanner. mdpi.com This allows for the spatial and temporal mapping of metabolic fluxes, providing invaluable insights into normal physiology and disease states. mdpi.comucsf.edu The hyperpolarized signal is transient, typically lasting for a few minutes, which is sufficient to observe the kinetics of rapid metabolic processes. mdpi.com This technique holds immense promise for clinical diagnostics, particularly in oncology and metabolic disorders. mdpi.comnih.gov

Sample Preparation and Derivatization Techniques for Biological Matrices

Initial Deproteinization

The first and most crucial step in preparing most biological samples for amino acid analysis is the removal of proteins. biosyn.comwikipedia.org Proteins, which are abundant in matrices like serum and plasma, can precipitate in the analytical system, foul chromatographic columns, and interfere with ionization. nih.gov Several methods are commonly employed for deproteinization.

Solvent Precipitation: This technique involves adding a cold organic solvent, such as acetone (B3395972) or a methanol/water mixture, to the sample. biosyn.com The change in solvent polarity causes proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing the small-molecule metabolites, including this compound, is collected for further processing.

Acid Precipitation: Strong acids, most notably Trichloroacetic Acid (TCA), are widely used to effectively precipitate proteins from solution. umass.edupeakproteins.com The low pH denatures the proteins, causing them to aggregate and fall out of solution. This method is highly effective but requires careful handling and subsequent removal of the acid, which can interfere with certain downstream analyses.

Salting Out: This method uses high concentrations of a neutral salt, like ammonium (B1175870) sulfate, to precipitate proteins. wikipedia.org The salt ions interact with water molecules, reducing the water available to solvate the protein and leading to increased protein-protein interactions and precipitation. wikipedia.org

Below is a comparative overview of common protein precipitation methods.

| Method | Principle of Action | Advantages | Disadvantages | Primary Citations |

|---|---|---|---|---|

| Acetone Precipitation | Reduces the dielectric constant of the aqueous solution, disrupting the hydration layer around proteins and causing them to precipitate. | Effective for many proteins; the solvent is volatile and easily removed. | The precipitate can sometimes be difficult to resuspend; may not be effective for all proteins. biosyn.com | biosyn.com |

| Trichloroacetic Acid (TCA) Precipitation | Lowers the pH drastically, causing protein denaturation and aggregation at their isoelectric point. umass.edu | Highly efficient and rapid for a broad range of proteins. | TCA is corrosive and must be removed (e.g., by ether extraction) as it can interfere with subsequent analysis. peakproteins.com | umass.edupeakproteins.com |

| Ammonium Sulfate Precipitation ("Salting Out") | High salt concentration reduces protein solubility by competing for water molecules, leading to precipitation. wikipedia.org | Generally preserves the biological activity of the protein (if needed); inexpensive and non-buffering. wikipedia.org | Requires high salt concentrations which must be removed (e.g., via dialysis or SPE) before MS analysis. | wikipedia.org |

Solid-Phase Extraction (SPE) for Cleanup and Enrichment

Following initial deproteinization, Solid-Phase Extraction (SPE) is often employed to further purify the sample and enrich the concentration of amino acids. tandfonline.com SPE utilizes a solid sorbent packed into a cartridge to selectively retain either the interferents or the analytes. thermofisher.cn The choice of sorbent is critical and depends on the properties of the analyte and the matrix.

Reversed-Phase SPE (e.g., C18): This is commonly used to remove hydrophobic interferents. thermofisher.cn In this approach, the polar amino acids pass through the cartridge with the aqueous solvent, while non-polar compounds like lipids and pigments are retained on the C18 sorbent. thermofisher.cn

Ion-Exchange SPE (e.g., Strong Cation Exchange - SCX): This method is highly effective for selectively isolating amino acids. tandfonline.com At a low pH, the amino group of valine is protonated (positively charged), allowing it to bind to the negatively charged SCX sorbent. Interfering neutral and anionic compounds are washed away. The retained amino acids can then be eluted using a high pH or high salt buffer. tandfonline.comlcms.cz This technique has been shown to significantly reduce matrix effects and improve recovery in urine sample analysis. tandfonline.com

| SPE Type | Sorbent Material | Mechanism | Typical Application for Valine Analysis | Primary Citations |

|---|---|---|---|---|

| Reversed-Phase | C18 (Octadecyl-silica) | Retains non-polar and hydrophobic compounds while polar analytes like amino acids elute. | Cleanup of samples to remove lipids and pigments. The valine-containing fraction is collected in the eluate. thermofisher.cn | thermofisher.cnmdpi.com |

| Strong Cation Exchange (SCX) | Silica-based with sulfonic acid groups | Retains positively charged analytes (amino acids at low pH) while neutral and anionic compounds pass through. | Enrichment of amino acids from complex matrices like urine, followed by elution. Minimizes matrix effects. tandfonline.com | tandfonline.comlcms.cz |

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Silylation: This is a very common derivatization technique where active hydrogens on the amino and carboxyl groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. creative-proteomics.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. sigmaaldrich.comwvu.edu The resulting TBDMS derivatives from MTBSTFA are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation and Esterification: This approach involves a reaction, often in one step, to esterify the carboxyl group and acylate the amino group. creative-proteomics.comresearchgate.net Alkyl chloroformates, such as ethyl- and isobutyl-chloroformate, are highly effective reagents. researchgate.netnih.gov The reaction is rapid, can be performed in an aqueous medium, and produces stable derivatives suitable for GC-MS analysis. researchgate.netnih.gov

A significant challenge in analyzing 13C-labeled compounds after derivatization is the introduction of additional, unlabeled carbon atoms from the derivatizing agent. wvu.edu This "dilution" of the isotope label must be mathematically corrected using mass balance equations to accurately determine the isotopic enrichment of the original this compound molecule. wvu.edu

| Technique | Common Reagent(s) | Reaction | Key Characteristics | Primary Citations |

|---|---|---|---|---|

| Silylation (TBDMS) | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Replaces active hydrogens on -COOH and -NH2 groups with a TBDMS moiety. Typically heated (e.g., 100°C for hours). sigmaaldrich.com | Forms derivatives that are more stable and moisture-resistant than TMS derivatives. sigmaaldrich.com Adds significant mass. | creative-proteomics.comsigmaaldrich.comcapes.gov.br |

| Silylation (TMS) | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogens with a TMS group. Often heated (e.g., 100°C for 30 min). wvu.edu | Widely used, but derivatives can be sensitive to moisture. sigmaaldrich.com | creative-proteomics.comwvu.edu |

| Acylation/Esterification | Ethylchloroformate or Isobutylchloroformate with alcohol (e.g., methanol) and pyridine. | One-step reaction esterifies the carboxyl group and acylates the amino group. researchgate.net Reaction is rapid (minutes) at room temperature. nih.gov | Fast, robust, and can be performed in aqueous media, simplifying sample preparation. lcms.czresearchgate.netnih.gov | researchgate.netnih.govcapes.gov.br |

Applications of Dl Valine 1 13c in Metabolic Research

Metabolic Flux Analysis (MFA) and Central Carbon Metabolism

Metabolic Flux Analysis (MFA) is a cornerstone technique for the quantitative study of cellular metabolism. creative-proteomics.com It allows for the determination of in vivo reaction rates within a metabolic network under specific conditions. creative-proteomics.comethz.ch The use of 13C-labeled substrates, such as DL-Valine-1-13C, is central to this methodology, offering a high degree of accuracy and resolution in mapping the flow of carbon through metabolic pathways. creative-proteomics.comnih.gov

Principles and Workflow of 13C Metabolic Flux Analysis

The fundamental principle of 13C-MFA lies in tracing the fate of 13C atoms from a labeled substrate as they are distributed throughout the metabolic network. creative-proteomics.com When cells are cultured with a substrate like this compound, the labeled carbon is incorporated into various downstream metabolites. The specific pattern of 13C enrichment in these metabolites is directly influenced by the relative activities of the interconnected metabolic pathways. creative-proteomics.com

The typical workflow of a 13C-MFA experiment can be summarized in the following steps:

Experimental Design: This initial phase involves selecting the appropriate 13C-labeled tracer, such as this compound, and defining the experimental conditions, including the specific organism or cell type and culture conditions. creative-proteomics.com

Tracer Experiment: The biological system is cultured in a medium containing the 13C-labeled substrate until an isotopic steady state is reached, meaning the labeling patterns of intracellular metabolites are stable over time. researchgate.net

Isotopic Labeling Measurement: After the tracer experiment, metabolites, often protein-derived amino acids, are extracted and their 13C labeling patterns are measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov

Flux Estimation: The measured labeling data, along with a stoichiometric model of the metabolic network and measured extracellular rates (e.g., substrate uptake and product secretion), are used in a computational model to estimate the intracellular metabolic fluxes. nih.gov

Statistical Analysis: A statistical evaluation is performed to assess the goodness-of-fit of the estimated fluxes and to determine their confidence intervals. creative-proteomics.com

This systematic approach allows for a detailed and quantitative understanding of cellular metabolism. creative-proteomics.com

Quantification of Intracellular Reaction Rates and Pathway Fluxes

A key application of 13C-MFA using tracers like this compound is the precise quantification of intracellular reaction rates, or fluxes. ethz.ch By analyzing the distribution of the 13C label in various metabolites, researchers can determine the rate at which carbon is processed through different metabolic pathways. creative-proteomics.com This provides a quantitative map of cellular metabolism, assigning specific flux values to each reaction in the network. nih.gov

The power of 13C-MFA lies in its ability to resolve fluxes through complex and interconnected pathways, which is often not possible with other methods. cortecnet.com For instance, it can distinguish between alternative pathways that lead to the same end product. The redundancy in the labeling data, where numerous isotope measurements are used to estimate a smaller number of fluxes, significantly enhances the accuracy and confidence of the flux estimations. creative-proteomics.com

Below is a representative table illustrating how flux data might be presented in a 13C-MFA study.

| Reaction | Abbreviation | Flux Value (relative to glucose uptake) | Confidence Interval |

| Glucose transport | GLCt | 100 | - |

| Phosphofructokinase | PFK | 85.2 | 82.1 - 88.3 |

| Pentose (B10789219) Phosphate (B84403) Pathway | PPP | 14.8 | 12.5 - 17.1 |

| Pyruvate (B1213749) Kinase | PYK | 170.4 | 165.9 - 174.9 |

| Pyruvate Dehydrogenase | PDH | 90.1 | 87.5 - 92.7 |

| Citrate Synthase | CS | 90.1 | 87.5 - 92.7 |

This is a hypothetical data table for illustrative purposes.

Analysis of Glycolysis, Pentose Phosphate Pathway, and Tricarboxylic Acid Cycle Fluxes

Central carbon metabolism, comprising glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production, biosynthesis, and redox balance. 13C-MFA is an invaluable tool for dissecting the intricate fluxes within these interconnected pathways. creative-proteomics.com

Glycolysis: By tracing the 13C label from glucose through the glycolytic intermediates, MFA can quantify the rate of glucose breakdown to pyruvate. nih.gov

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and precursor molecules for nucleotide synthesis. creative-proteomics.com 13C-MFA can precisely determine the flux of carbon entering the PPP relative to glycolysis. nih.gov

Tricarboxylic Acid (TCA) Cycle: The TCA cycle is the central hub of cellular respiration. Tracing 13C labels through the TCA cycle intermediates allows for the quantification of the cycle's activity and the entry of carbon from various sources, such as pyruvate and glutamine. nih.gov

The choice of 13C-labeled tracer is critical for resolving fluxes in these pathways. For instance, [1,2-13C2]glucose is often used to precisely estimate fluxes in glycolysis and the PPP, while [U-13C5]glutamine is preferred for analyzing the TCA cycle. nih.gov

The following table presents a hypothetical comparison of flux distribution in central carbon metabolism under two different conditions.

| Pathway | Flux (% of Glucose Uptake) - Condition A | Flux (% of Glucose Uptake) - Condition B |

| Glycolysis | 80 | 65 |

| Pentose Phosphate Pathway | 20 | 35 |

| TCA Cycle (from Pyruvate) | 75 | 50 |

| TCA Cycle (from Glutamine) | 5 | 15 |

This is a hypothetical data table for illustrative purposes.

Investigation of Anaplerotic Pathways and Pyruvate–Malate (B86768) Shuttling

Anaplerotic pathways are crucial for replenishing intermediates of the TCA cycle that are withdrawn for biosynthetic purposes. 13C-MFA is particularly well-suited to quantify the fluxes of these replenishing reactions. plos.org For example, the carboxylation of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase, is a key anaplerotic reaction that can be accurately measured using 13C tracers. nih.gov

Similarly, the pyruvate–malate shuttle, which involves the transport of malate and pyruvate across the mitochondrial membrane, plays a significant role in cellular metabolism. 13C-MFA can elucidate the direction and magnitude of the fluxes through this shuttle. mdpi.com For instance, a significant flux from malate to pyruvate via malic enzyme can be identified and quantified. nih.gov One study using 13C-MFA in human umbilical vein endothelial cells (HUVECs) highlighted the importance of the malate shuttle, showing that under certain conditions, the direction of the shuttle can be reversed. mdpi.com

A study on mycobacteria using 13C-MFA identified a novel pathway for pyruvate dissimilation, termed the GAS pathway, which involves the glyoxylate shunt and anaplerotic reactions. plos.org This discovery underscores the power of 13C-MFA in uncovering previously unknown metabolic routes.

Identification of Pathway Bottlenecks and Metabolic Engineering Targets

A significant application of 13C-MFA in biotechnology is the identification of metabolic bottlenecks that limit the production of a desired product. nih.gov By quantifying the fluxes throughout the metabolic network, researchers can pinpoint reactions with insufficient capacity that restrict the flow of carbon towards the target compound. nih.gov

Once a bottleneck is identified, metabolic engineering strategies can be employed to alleviate it. This could involve overexpressing the gene encoding the rate-limiting enzyme or down-regulating competing pathways. nih.gov 13C-MFA can then be used to validate the success of these engineering efforts by demonstrating a redistribution of metabolic fluxes towards the desired product. nih.gov

For example, if the goal is to increase the production of an amino acid, 13C-MFA might reveal a low flux through the pentose phosphate pathway, which supplies a key precursor. nih.gov This would suggest that engineering the PPP to increase its flux could enhance the yield of the target amino acid. nih.gov Studies have shown that a higher flux through the PP pathway is positively correlated with higher production of shikimic acid, a precursor for aromatic amino acids. nih.gov

The table below illustrates how 13C-MFA could be used to identify a metabolic bottleneck and the effect of metabolic engineering.

| Strain | Flux through PPP (% of Glucose Uptake) | Product Yield (g/L) |

| Wild Type | 15 | 2.5 |

| Engineered Strain (overexpressed PPP enzyme) | 30 | 5.2 |

This is a hypothetical data table for illustrative purposes.

Peptide-Based 13C Metabolic Flux Analysis in Microbial Communities

Traditional 13C-MFA typically relies on the analysis of 13C labeling in amino acids derived from total protein hydrolysates. nih.gov While effective for pure cultures, this approach is challenging for microbial communities, as it is difficult to separate the proteins or amino acids of individual species. nih.gov

A novel approach, peptide-based 13C-MFA, has been developed to overcome this limitation. nih.govplos.org This method utilizes modern proteomics techniques to measure the 13C labeling patterns of specific peptides from different microbial species within a community. nih.govplos.org Since the amino acid sequence of a peptide can identify its species of origin, this technique allows for the simultaneous determination of intracellular fluxes for each member of the microbial community. nih.govplos.org

While there is some loss of information when using peptides compared to individual amino acids, this can be compensated for by analyzing a larger number of peptides. nih.gov This innovative method opens up new possibilities for studying the complex metabolic interactions within microbial consortia. plos.org

: Protein Turnover and Synthesis Dynamics

Measurement of Whole-Body Protein Synthesis and Breakdown

This compound is utilized in tracer studies, often involving continuous isotope infusion, to provide consistent and reliable estimates of whole-body protein kinetics. fao.org Research in healthy adult men has demonstrated that estimates of whole-body protein synthesis and breakdown rates are comparable when using [1-13C]valine, [1-13C]leucine, or [1-13C]lysine, particularly when subjects are on diets with adequate protein intake. fao.org This consistency across different essential amino acid tracers validates the continuous isotope infusion model for assessing whole-body amino acid and protein turnover. fao.org

When dietary intake of the specific amino acid is very low, these tracers indicate similarly and significantly lower rates of whole-body protein synthesis and breakdown. fao.org Such studies, which combine kinetic data from 13C-tracers with nitrogen balance estimates and plasma amino acid measurements, help create a comprehensive understanding of whole-body amino acid metabolism under varying nutritional conditions. fao.org

Fractional Synthesis Rate (FSR) Determination

The fractional synthesis rate (FSR) is a direct measure of the rate at which new proteins are synthesized within a specific tissue or cell population. L-[1-13C]valine is a robust tracer for determining FSR in vivo. nih.gov Methodologies using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) have been developed to measure the low isotopic enrichment of L-[1-13C]valine incorporated into protein. nih.govnih.gov This technique allows for the precise quantification of FSR even at very low levels of isotopic enrichment. nih.gov

For instance, in a study involving growing piglets infused with L-[1-13C]valine, the mean protein FSR in skeletal muscle was determined to be 0.052 +/- 0.007% per hour. nih.gov This finding aligns with data obtained through other, more complex techniques, highlighting the reliability of the [1-13C]valine tracer method. nih.gov The sensitivity of GC/C/IRMS is sufficient to determine FSRs as low as one-tenth of that of human albumin, making it a highly suitable method for a wide range of proteins. nih.gov It is important to note, however, that the choice of amino acid tracer can influence the absolute rates of muscle protein FSR, though the relative anabolic response to stimuli like feeding appears to be independent of the tracer used. physiology.org

Table 1: Fractional Synthesis Rate (FSR) in Piglet Skeletal Muscle Using L-[1-13C]Valine

| Parameter | Value | Method | Tracer |

|---|---|---|---|

| Mean Protein FSR | 0.052 +/- 0.007% h-1 | GC/C/IRMS | L-[1-13C]Valine |

Influence of Precursor Dynamics on Product Labeling in Protein Kinetics

The accurate quantification of protein kinetics is critically dependent on understanding the dynamics of the precursor pool—the pool of free amino acids available for protein synthesis. nih.govphysiology.org The rate of isotopic enrichment in the precursor aminoacyl-tRNA pool is a limiting factor in the labeling kinetics of most proteins. nih.gov The choice of experimental design, such as a single bolus injection versus a continuous infusion of the tracer, significantly influences the interpretation of results. nih.govphysiology.org

The interplay between the turnover rate of the precursor and the resulting labeling of the protein product impacts downstream calculations. nih.govphysiology.org For example, tracer recycling, where labeled amino acids from protein breakdown re-enter the precursor pool, can affect measurements of protein turnover. nih.govphysiology.org In cell culture studies using stable isotope labeling (dynamic SILAC), the influx of extracellular labeled amino acids often far exceeds the contribution from intracellular recycling, leading to the near-complete labeling of the aminoacyl-tRNA precursor pool within a few hours. nih.gov This makes protein turnover the primary rate-limiting factor in the labeling kinetics of most proteins under these conditions. nih.gov

Tissue-Specific and Individual Protein Turnover Studies

This compound is instrumental in investigating how protein turnover varies between different tissues and for specific proteins. The context of the tissue environment has a profound influence on the stability and lifetime of proteins. embopress.org For example, studies have revealed that mitochondria are long-lived organelles in tissues like the heart. embopress.org

By measuring the incorporation of [1-13C]valine, researchers can determine FSR in specific tissues, such as skeletal muscle. nih.gov Furthermore, advanced mass spectrometry-based methods enable proteome-wide analyses of cellular protein turnover, allowing for the simultaneous measurement of synthesis and degradation rates for hundreds of individual proteins. researchgate.net This approach, sometimes referred to as dynamic SILAC, provides insights into the turnover of components within large protein complexes, shedding light on their assembly and degradation processes. researchgate.net Studies have also explored the use of labeled valine as a potential agent for imaging specific organs, such as the pancreas, indicating tissue-specific uptake and metabolism. osti.gov

Assessment of Protein Degradation and Anabolism

The balance between protein synthesis (anabolism) and protein degradation (catabolism) determines net protein balance. Tracers like this compound allow for the concurrent measurement of both sides of this equation. Valine itself, like other branched-chain amino acids, is known to have anabolic effects on skeletal muscle. researchgate.net

The catabolism of valine begins with transamination to its corresponding α-keto acid, α-ketoisovalerate, which is then oxidatively decarboxylated. wikipedia.org By tracking the appearance of the 13C label in metabolic end-products, such as expired 13CO2, researchers can quantify the rate of valine oxidation. nih.gov This, combined with measurements of its incorporation into protein, provides a complete picture of its metabolic fate. This dual-measurement capability is essential for assessing the anabolic and catabolic responses to various stimuli, such as nutritional interventions or exercise.

Amino Acid Metabolism and Homeostasis

This compound is a powerful tool for studying the complex pathways of amino acid metabolism and the maintenance of homeostasis. As an essential branched-chain amino acid (BCAA), valine plays a crucial role in protein synthesis, energy production, and nitrogen balance. chemimpex.comnih.gov

Stable isotope studies using tracers like L-[1-13C,15N]valine have been employed to delineate the kinetics of valine metabolism in humans. nih.gov These studies can quantify key metabolic fluxes in the postabsorptive state. For example, research has determined the rates of valine deamination and reamination, providing insight into the dynamic equilibrium of valine and its corresponding keto acid. nih.gov The patterns of valine catabolism are broadly similar to that of leucine; however, kinetic modeling suggests that the transamination equilibrium favors leucine over valine. nih.gov

Table 2: Comparative Kinetics of Valine and Leucine in Healthy Men (Postabsorptive State)

| Kinetic Parameter | Valine (μmol kg-1h-1) | Leucine (μmol kg-1h-1) |

|---|---|---|

| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |

| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |

| Deamination | 84.0 ± 3.5 | 103.0 ± 6.5 |

| Reamination | 72.2 ± 3.3 | 87.1 ± 7.5 |

| Data adapted from studies using L-[1-13C,15N] labeled tracers. nih.gov |

The metabolism of BCAAs is interconnected and regulated. For instance, high levels of leucine can reduce the plasma concentrations of valine and isoleucine, but the reverse is not necessarily true. researchgate.net Using [1-13C]valine tracers, studies have shown that a leucine-deficient diet can significantly increase valine turnover, while a valine-deficient diet depresses valine turnover without significantly affecting leucine kinetics. researchgate.net These findings underscore the intricate regulatory mechanisms governing BCAA homeostasis and demonstrate the utility of isotope tracers in uncovering these metabolic relationships.

Elucidation of Branched-Chain Amino Acid (BCAA) Metabolism and Interactions

This compound is instrumental in studying the metabolism of branched-chain amino acids (BCAAs), which include valine, leucine, and isoleucine. Unlike most other amino acids, BCAAs are primarily metabolized in skeletal muscle. Research using L-[1-13C]valine has shed light on the intricate interactions between these amino acids. For instance, studies have investigated how varying intakes of leucine and valine affect valine oxidation.

One area of focus has been the influence of leucine on valine metabolism. It has been observed that an excess of leucine can increase the oxidation of valine. By using 13C-labeled valine, researchers can precisely trace the metabolic fate of valine in the presence of different concentrations of leucine, providing valuable insights into the competitive relationship between these essential amino acids.

Quantitative Aspects of Whole Body Amino Acid Kinetics

The use of tracers like L-[1-13C,15N]valine allows for the detailed quantification of whole-body amino acid kinetics. In such studies, primed constant infusions of the labeled amino acid are administered to subjects, and measurements of plasma amino acid enrichment and expired 13CO2 are taken to determine various kinetic parameters.

These studies have provided key data on the flux, oxidation, and transamination rates of valine and other amino acids. For example, the carbon flux of valine, representing the rate at which it turns over in the body, has been measured, as well as its rate of oxidation, which indicates how much is being used for energy.

| Kinetic Parameter | Valine (μmol kg-1h-1) | Leucine (μmol kg-1h-1) |

| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |

| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |

| Deamination | 84.0 ± 3.5 | 103.0 ± 6.5 |

| Reamination | 72.2 ± 3.3 | 87.1 ± 7.5 |

This table presents a comparison of the whole-body kinetics of valine and leucine in healthy men in the postabsorptive state, as determined by stable isotope infusion studies.

Exploration of Indispensable Amino Acid Metabolism

This compound is a valuable tool for exploring the metabolism of indispensable amino acids, which are those that the body cannot synthesize and must be obtained from the diet. Stable isotope tracer studies have been pivotal in assessing the requirements for these essential nutrients.

A significant finding from research using the 13C-labeled alpha-keto-acid analogue of valine is the direct confirmation that valine can be synthesized in vivo in both healthy individuals and those with uremia. nih.gov This synthesis occurs through the transamination of its corresponding ketoacid, a process that was directly observed by tracing the appearance of 13C-valine in the plasma following the infusion of the labeled ketoacid. nih.gov This discovery has important implications for understanding the metabolic capabilities of the human body and for the nutritional management of conditions affecting amino acid metabolism. nih.gov

Investigations in Specific Biological Systems and Pathways

The utility of this compound extends to the investigation of specific biological systems and metabolic pathways, providing insights into disease mechanisms and microbial processes.

Cancer Metabolism Research

The metabolism of cancer cells is significantly altered compared to normal cells, with an increased uptake and utilization of amino acids to fuel rapid proliferation. nih.gov Branched-chain amino acids, including valine, have been identified as playing a crucial role in the development and progression of certain cancers. nih.govscispace.com

Stable isotope tracing with compounds like 13C-labeled valine is a powerful technique to delineate the metabolic pathways that are differentially activated in cancer cells. nih.goveurisotop.com For instance, research in T cell acute lymphoblastic leukemia has highlighted the dependency of these cancer cells on a steady supply of valine for their growth and progression. nih.gov Studies have shown that the genes involved in valine metabolism are more active in cancerous T cells compared to their normal counterparts. nih.gov While direct research findings specifically employing this compound in cancer metabolism are not extensively detailed in the public domain, the established importance of valine in cancer and the utility of 13C-labeled amino acids in metabolic flux analysis strongly suggest its potential in this area.

Study of Poly-γ-Glutamic Acid Synthesis in Microorganisms

Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer produced by various microorganisms, notably species of Bacillus. iaea.org The biosynthesis of γ-PGA is a complex process that primarily utilizes glutamic acid as its building block. A thorough review of the available scientific literature did not yield any studies that specifically utilized this compound to investigate the synthesis of poly-γ-glutamic acid. The metabolic pathways for valine and glutamic acid synthesis and utilization are distinct, and there is no evidence to suggest a direct role for valine as a precursor or a tracer in the study of γ-PGA production.

Analysis of Plant Metabolic Networks

Stable isotope labeling is a critical tool for dissecting the complex and interconnected metabolic networks within plants. While studies specifically employing DL-Valine-1-¹³C are not extensively documented, research using isotopically labeled valine, such as L-valine-¹³C₅, provides significant insights into the principles of tracing valine metabolism in plants. These studies are foundational for understanding how valine contributes to various metabolic pools.

One key application is in tracing the biosynthetic pathways of specialized plant metabolites. For instance, isotope-guided metabolomics in chive (Allium schoenoprasum) seedlings has utilized L-valine-¹³C₅ to investigate the origins of flavor precursors known as S-alk(en)yl cysteine sulfoxides. In this research, seedlings were fed L-valine-¹³C₅, and the resulting metabolites were analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The analysis tracked the incorporation of the ¹³C label from valine into various downstream compounds.

The study revealed that the propenyl side chain of S-propenyl cysteine sulfoxide (isoalliin) is derived from valine. Interestingly, the research also demonstrated that S-propyl cysteine sulfoxide (propiin) and related metabolites incorporate carbon from valine, although to a lesser degree than isoalliin. This suggests a more complex biosynthetic relationship between these flavor precursors than previously understood. nih.gov

Table 1: Incorporation of ¹³C from L-Valine-¹³C₅ into Flavor Precursors in Allium schoenoprasum

| Metabolite | Isotopic Labeling Event | Relative Intensity of Labeled Isotopologue | Implication |

| Valine | M+5 | 24.1% | Successful uptake of the labeled precursor. |

| Isoalliin | M+3 | High | Confirms valine as the primary precursor for the propenyl side chain. |

| Propiin | M+3 | Low | Indicates that valine contributes to the propyl side chain, but to a lesser extent than to isoalliin. |

| Deoxyisoalliin | M+5 | 15.3% | Shows significant incorporation into a biosynthetic intermediate of isoalliin. |

| Deoxypropiin | M+5 | 5.8% | Shows lower, but definite, incorporation into a biosynthetic intermediate of propiin. |

This table is generated based on data presented in the study on chive seedlings, illustrating the differential incorporation of ¹³C from labeled valine into various metabolites. nih.govuni-hannover.de

This type of research underscores how ¹³C-labeled valine can be used to map metabolic connections and elucidate the biosynthetic origins of important plant natural products.

Research into D-Amino Acids and Chiral Metabolomics

The study of D-amino acids and their roles in biological systems is a growing field in metabolomics. Chiral metabolomics, which focuses on the separation and quantification of enantiomers (D and L forms) of molecules, is crucial as these different forms can have distinct biological activities and metabolic fates. While the direct application of DL-Valine-1-¹³C in published chiral metabolomics studies is not prominent, the use of a racemic mixture of a labeled compound is theoretically ideal for such investigations.

The principle of using DL-Valine-1-¹³C in this context would be to introduce a known 1:1 ratio of the D- and L-enantiomers, each carrying the ¹³C label. This would allow researchers to:

Trace Stereoselective Metabolism: By tracking the ¹³C label, scientists could follow the metabolic fate of both D- and L-valine simultaneously. This could reveal whether one enantiomer is preferentially metabolized, incorporated into proteins, or converted into other molecules.

Investigate Enantiomeric Conversion: The tracer could be used to determine if there are enzymatic pathways, such as those involving racemases, that convert D-valine to L-valine or vice versa within a given biological system.

Quantify Enantiomer-Specific Fluxes: By measuring the enrichment of ¹³C in various downstream metabolites, it would be possible to quantify the metabolic flux originating specifically from either the D- or L-valine pool.

Although direct experimental data using DL-Valine-1-¹³C for these specific purposes is sparse, the field of chiral metabolomics relies on techniques like chiral chromatography to separate enantiomers. The use of labeled standards is essential for accurate quantification in these complex analyses. nih.gov D-amino acids are increasingly recognized as potential biomarkers for various diseases, making the development of methods to study their metabolism, potentially using tracers like DL-Valine-1-¹³C, an important area for future research. nih.gov

In Vitro and In Vivo Metabolic Studies in Experimental Models

The use of ¹³C-labeled valine is well-established in a variety of in vitro and in vivo models to probe amino acid and protein metabolism. These studies provide critical data on metabolic rates and pathway activities under different physiological and pathological conditions.

In Vitro Studies in Human Cell Lines and Organoids

In cancer research, the metabolism of branched-chain amino acids (BCAAs), including valine, is of significant interest. Studies using human colorectal cancer cell lines (HCT116) have employed ¹³C₅-valine to trace its catabolism. These experiments have shown that BCAA catabolism is active in these cells, leading to the formation of branched-chain keto acids (BCKAs) and several branched-chain acylcarnitine species. nih.gov However, the research indicated that in this particular cell line, the carbon from valine did not significantly enter the TCA cycle for energy production, suggesting other roles for BCAA catabolism in cancer cells. nih.gov

More recently, patient-derived organoids have been used as an in vitro model to study metabolic diseases. In one study, organoids from healthy individuals and patients with a mutation in the methylmalonyl-CoA mutase (MMUT) gene were incubated with ¹³C₅-valine. This allowed for the tracing of the valine breakdown pathway. The results showed a clear difference in the metabolic profile between the healthy and patient-derived organoids, demonstrating the utility of labeled valine in studying the effects of genetic metabolic disorders at a cellular level. researchgate.net

Table 2: Tracing of ¹³C₅-Valine in Human HCT116 Cancer Cells

| Labeled Precursor | Observed Labeled Metabolites | Key Finding |

| ¹³C₅-Valine | Branched-chain keto acids (BCKAs) | Demonstrates active BCAA catabolism. |

| ¹³C₅-Valine | Branched-chain acylcarnitines | Indicates the formation of downstream catabolic products. |

| ¹³C₅-Valine | TCA Cycle Intermediates (unlabeled) | Suggests BCAA metabolism is not primarily for anaplerosis in these cells. |

This table summarizes findings from isotope tracing experiments in a human cancer cell line. nih.gov

In Vivo Studies in Animal Models

Animal models are indispensable for understanding whole-body metabolism. While many studies have used L-valine isotopologues, some early research into pancreatic imaging utilized (1-¹¹C) DL-valine in various animal species, including rats, hamsters, rabbits, and dogs, highlighting the use of the racemic mixture in in vivo applications. osti.gov

More recent metabolic studies have used stable isotopes to quantify protein synthesis and amino acid flux. For example, L-[1-¹³C]valine has been used to measure protein fractional synthetic rates in piglets. By infusing the labeled valine and measuring its incorporation into muscle protein, researchers can obtain precise measurements of protein metabolism in a living organism. nih.gov

In studies of whole-body metabolism in mice, diets containing ¹³C-labeled leucine and valine have been used to distinguish between short-term (dietary uptake) and long-term (protein turnover) sources of plasma BCAAs. This approach has been applied to understand metabolic alterations in diseases like pancreatic cancer. researchgate.net

Table 3: Kinetic Parameters of Valine Metabolism in Humans from Isotope Tracer Studies

| Parameter | Value (μmol kg⁻¹h⁻¹) | Isotope Tracer Used |

| Valine Carbon Flux | 80.3 ± 1.2 | L-[1-¹³C,¹⁵N]valine |

| Valine Oxidation Rate | 11.8 ± 0.6 | L-[1-¹³C,¹⁵N]valine |

| Valine Deamination | 84.0 ± 3.5 | L-[1-¹³C,¹⁵N]valine |

| Valine Reamination | 72.2 ± 3.3 | L-[1-¹³C,¹⁵N]valine |

This table presents data from a study in healthy men, illustrating how labeled valine is used to quantify different aspects of its metabolism in vivo. nih.gov

These examples from diverse experimental models showcase the versatility of ¹³C-labeled valine as a tracer for elucidating fundamental and disease-related metabolic processes.

Methodological Considerations and Future Directions in Dl Valine 1 13c Research

Challenges in Isotope Tracing and Flux Analysis

The use of stable isotopes like ¹³C in metabolic research, while powerful, is not without its hurdles. A primary challenge in ¹³C-Metabolic Flux Analysis (¹³C-MFA) lies in the inherent complexity of metabolic networks. Resolving metabolic fluxes in large and intricate networks often requires making assumptions about the direction and reversibility of reactions, which may not always reflect the true biological state. researchgate.net The accuracy of flux quantification is also heavily dependent on precise measurements of isotopic labeling in intracellular metabolites. However, many of these metabolites, such as sugar phosphates, are present at low intracellular concentrations and exist as multiple isomers, making their detection and quantification a significant technical challenge. researchgate.net

Another layer of complexity is added by the reversibility of many enzymatic reactions and the strong interplay between central metabolic pathways, such as glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway. researchgate.net These factors can complicate the interpretation of labeling patterns and increase the computational difficulty of flux calculations. researchgate.net Furthermore, distinguishing between endogenous metabolites produced by the cell and exogenous metabolites supplied in the medium is a critical yet challenging aspect of designing and interpreting isotope tracing experiments. researchgate.net

The selection of the isotopic tracer itself is a non-trivial decision that significantly impacts the success of a ¹³C-MFA study. The choice of which atoms to label in a molecule like valine depends on the specific metabolic pathways of interest. mdpi.comnih.gov An inappropriate tracer may not provide sufficient information to accurately resolve the fluxes under investigation. nih.gov Finally, even with optimal experimental design, inherent biological complexities, such as the compartmentalization of metabolism in eukaryotic cells and the influence of the cell cycle, present ongoing challenges to achieving a comprehensive and accurate understanding of metabolic fluxes. mdpi.com

Integration of Multi-Omics Data with Isotopic Tracing

To address some of the limitations of standalone isotopic tracing, researchers are increasingly integrating fluxomics data with other "omics" technologies. This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a more holistic view of cellular function. oup.comresearchgate.net By correlating metabolic flux data with gene expression (transcriptomics) and protein abundance (proteomics), researchers can gain deeper insights into the regulation of metabolic pathways. oup.com

For instance, transcriptomic data can reveal which metabolic genes are actively being transcribed, while proteomic data can confirm whether these transcripts are being translated into functional enzymes. oup.com When combined with flux data from tracers like DL-Valine-1-¹³C, this integrated approach can help to validate and refine metabolic models, identify regulatory hotspots, and uncover novel enzyme functions. royalsocietypublishing.org

Metabolomics, the large-scale study of small molecules, provides a snapshot of the metabolic state of a cell. oup.com Integrating metabolomic profiles with isotopic labeling data allows for a more comprehensive analysis of pathway activity and nutrient contributions. nih.gov This integrated approach is particularly valuable for identifying potential biomarkers for various diseases and for understanding how metabolic reprogramming contributes to pathological states. oup.comfrontiersin.org The ultimate goal of multi-omics integration is to build predictive models of cellular metabolism that can be used to engineer organisms for biotechnological applications or to develop targeted therapies. researchgate.net

| Omics Technology | Data Provided | Integration with Isotopic Tracing |

| Genomics | Information on an organism's genetic potential and evolutionary history. oup.com | Provides the foundational metabolic network map for flux analysis. |

| Transcriptomics | Data on gene expression, revealing which genes are active at a given time. oup.com | Helps to understand the transcriptional regulation of metabolic pathways under specific conditions. |

| Proteomics | Information on protein expression, interactions, and post-translational modifications. oup.com | Confirms the presence and abundance of enzymes responsible for metabolic conversions. |

| Metabolomics | A snapshot of the complete set of metabolites within a cell or organism. oup.com | Provides the endpoint measurements that, when combined with isotopic labeling, reveal pathway activity. |

Advancements in Data Processing and Modeling for Isotopic Data

The increasing complexity and volume of data generated from isotope tracing experiments necessitate continuous advancements in data processing and computational modeling. researchgate.net Recent progress includes the development of high-performance and large-scale isotopomer modeling programs that can handle the intricate data sets from ¹³C-MFA. nih.gov These programs employ sophisticated mathematical models to calculate metabolic fluxes from the measured labeling patterns of metabolites. researchgate.net

A key advancement is the move towards integrating multiple data sets, for example from experiments using different ¹³C-labeled tracers, into a single, comprehensive network model. physiology.orgnih.gov This approach can improve the accuracy and precision of flux estimations by providing more constraints on the model and helping to identify inconsistencies in the measurement data. nih.gov Furthermore, the integration of thermodynamic principles into flux analysis helps to constrain the solution space by ensuring that the predicted flux distributions are biochemically feasible. researchgate.net

To streamline the complex workflow of ¹³C-MFA, semi-automated pipelines are being developed. researchgate.net These pipelines facilitate the processing of raw mass spectrometry data, conversion into standardized formats, and integration with genome-scale metabolic networks for flux predictions. researchgate.net Such tools lower the barrier to entry for researchers and promote more standardized and reproducible data analysis. researchgate.net Additionally, efforts are underway to improve methods for the statistical analysis of isotopic data to ensure the validity of the obtained flux distributions and to better handle measurement errors. mdpi.com

| Advancement | Description | Impact on DL-Valine-1-¹³C Research |

| High-Performance Modeling Programs | Software capable of handling large and complex isotopomer datasets to calculate metabolic fluxes. nih.gov | Enables more accurate and comprehensive analysis of metabolic pathways involving valine. |

| Integrated Data Analysis | Combining data from multiple tracer experiments into a single metabolic model. physiology.orgnih.gov | Improves the precision of flux determination around key nodes like pyruvate (B1213749) and acetyl-CoA, where valine metabolism intersects. |

| Thermodynamic Integration | Incorporating thermodynamic constraints to ensure the biochemical feasibility of predicted fluxes. researchgate.net | Leads to more realistic and accurate models of cellular metabolism. |

| Automated Data Processing Pipelines | Tools that streamline the workflow from raw data to flux maps. researchgate.net | Increases the efficiency and reproducibility of studies utilizing DL-Valine-1-¹³C. |

Emerging Applications of ¹³C-Labeled Valine in Systems Biology and Precision Medicine

The application of ¹³C-labeled valine, including DL-Valine-1-¹³C, is expanding into new frontiers of systems biology and precision medicine. In systems biology, there is a growing effort to move beyond well-established model organisms and apply ¹³C-MFA to study the metabolism of non-model microbes with unique metabolic capabilities relevant to biotechnology. royalsocietypublishing.org Furthermore, ¹³C-labeled amino acids are being used in innovative ways to probe not just metabolism but also protein structure and function. For example, studies have utilized ¹³C-labeled valine in conjunction with advanced spectroscopic techniques like Electron Spin Echo Envelope Modulation (ESEEM) to determine the local secondary structure of membrane proteins. nih.gov

A particularly exciting area is the use of ¹³C tracing to engineer and validate synthetic metabolic pathways in mammalian cells. In one landmark study, researchers successfully resurrected the valine biosynthesis pathway in Chinese hamster ovary (CHO) cells, a feat verified through tracing experiments with ¹³C-labeled glucose that showed the de novo synthesis of ¹³C-labeled valine. elifesciences.org This demonstrates the potential for large-scale synthetic genomics to restore lost metabolic functions.

In the realm of precision medicine, stable isotope tracers are poised to play a significant role in patient phenotyping. nih.gov By administering a ¹³C-labeled compound and tracking its metabolic fate, it may be possible to assess an individual's metabolic response to a drug or to characterize the metabolic signature of a disease like cancer. frontiersin.orgnih.gov For example, studying the altered metabolism of amino acids like valine in tumors could lead to the discovery of new diagnostic biomarkers or therapeutic targets. As analytical technologies become more sensitive, the application of stable isotopes is expected to move increasingly into clinical settings, paving the way for more personalized approaches to healthcare. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the metabolic incorporation of DL-Valine-1-13C in microbial systems?